molecular formula C27H22FN5O7S B11466277 N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide

N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide

Cat. No.: B11466277
M. Wt: 579.6 g/mol
InChI Key: IETJIGPAHQYILA-XKJRVUDJSA-N
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Description

N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve the use of solvents like ethanol and catalysts such as anhydrous sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind effectively to biological targets, potentially inhibiting enzymes and disrupting cellular processes. The thiazolo[3,2-a]pyrimidine core is particularly important for its biological activity, as it can mimic purine structures and interact with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl and oxazole moieties, along with the thiazolo[3,2-a]pyrimidine core, makes it a versatile compound for various applications .

Properties

Molecular Formula

C27H22FN5O7S

Molecular Weight

579.6 g/mol

IUPAC Name

N-[(E)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C27H22FN5O7S/c1-36-22-17(9-16-10-19(32-40-16)14-3-5-15(28)6-4-14)18(23(37-2)25-24(22)38-13-39-25)12-29-31-26(35)20-11-21(34)33-7-8-41-27(33)30-20/h3-8,11-12,16H,9-10,13H2,1-2H3,(H,31,35)/b29-12+

InChI Key

IETJIGPAHQYILA-XKJRVUDJSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)C5=CC(=O)N6C=CSC6=N5)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)C5=CC(=O)N6C=CSC6=N5)OC)OCO2

Origin of Product

United States

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